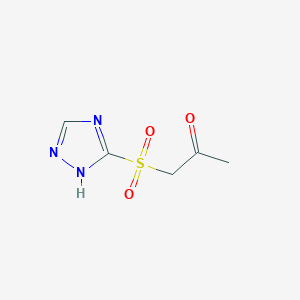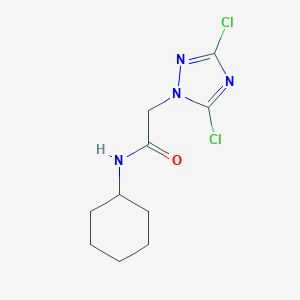
N-(4,5-dihydrothiazol-2-yl)-2-(2-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-dihydrothiazol-2-yl)-2-(2-methylphenoxy)acetamide, also known as DTTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DTTA is a thiazole-based compound that is synthesized through a multi-step process.
Scientific Research Applications
Antibacterial and Antifungal Activities
N-(4,5-dihydrothiazol-2-yl)-2-(2-methylphenoxy)acetamide and its derivatives have been explored for their antimicrobial properties. Studies have demonstrated their effectiveness in inhibiting the growth of various bacterial and fungal strains, showcasing their potential in the development of new antimicrobial agents.
- Synthesis, Characterization, and Antimicrobial Evaluation: Compounds derived from ethyl 2-(4-chloro-3-methylphenoxy) acetate, including this compound derivatives, have been synthesized and evaluated for their antibacterial and antifungal activities (Fuloria et al., 2009).
- Antimicrobial Profile of Schiff Bases and Thiazolidinone Derivatives: Another study synthesized similar compounds, focusing on their spectral characterization and antimicrobial evaluation, further supporting their potential use in combating infections (Fuloria et al., 2014).
Anticancer Activity
Some derivatives of this compound have been investigated for their potential anticancer properties, particularly against lung cancer.
- 5-Methyl-4-Phenyl Thiazole Derivatives as Anticancer Agents: Certain derivatives showed selectivity and effectiveness against human lung adenocarcinoma cells, indicating their potential as anticancer agents (Evren et al., 2019).
Other Applications
The chemical versatility of this compound and its derivatives allows for various other applications, including the development of selective β3-adrenergic receptor agonists and the investigation of molecular structures and optical properties.
- β3-Adrenergic Receptor Agonists: Derivatives of this compound have been studied as potential β3-adrenergic receptor agonists, with implications for treating obesity and type 2 diabetes (Maruyama et al., 2012).
- Investigating Molecular Structures and Optical Properties: The synthesis and characterization of orcinolic derivatives of this compound have provided insights into its structural and optical properties, useful in various scientific fields (Wannalerse et al., 2022).
properties
Molecular Formula |
C12H14N2O2S |
|---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C12H14N2O2S/c1-9-4-2-3-5-10(9)16-8-11(15)14-12-13-6-7-17-12/h2-5H,6-8H2,1H3,(H,13,14,15) |
InChI Key |
VTDBLIGOEROGEY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NC2=NCCS2 |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=NCCS2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({[(3-chloro-4-methylbenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B262550.png)
![N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B262551.png)
![2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B262555.png)


![1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]piperidine](/img/structure/B262559.png)

![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-(4-methoxyphenyl)ethanone](/img/structure/B262568.png)

![ethyl 4-[(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B262575.png)



